(S)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one (2S,3S)-2,3-bis(benzoyloxy)succinate
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Overview
Description
“(S)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one (2S,3S)-2,3-bis(benzoyloxy)succinate” is a chemical compound used in various scientific research applications . It offers immense potential due to its unique structural properties and can be utilized for diverse purposes, such as drug discovery, organic synthesis.
Physical and Chemical Properties Analysis
The molecular weight of this compound is 560.551 . Other physical and chemical properties like density, boiling point, melting point, and flash point are not available.Scientific Research Applications
Synthesis and Structural Modifications
Research in the field of organic chemistry has extensively explored the synthesis and structural modifications of pyrazinoisoquinoline derivatives. Ortín et al. (2010) described the synthesis of tetramic acids with a benzo[f]indolizine skeleton through diastereoselective rearrangements in pyrazino[1,2-b]isoquinolin-4-ones. This process highlights the versatility of the pyrazinoisoquinoline scaffold for generating complex heterocyclic structures with potential biological activity (Ortín et al., 2010).
Antimicrobial and Cytotoxic Activities
The biological activity of pyrazinoisoquinoline derivatives has been a subject of interest due to their antimicrobial and cytotoxic properties. Kamal et al. (2011) synthesized pyrazolothienotetrahydroisoquinoline derivatives and evaluated them as antimicrobial agents, indicating the potential of these compounds in developing new antimicrobial therapies (Kamal et al., 2011). Furthermore, González et al. (2007) investigated the synthesis and cytotoxic activity of pyrazino[1,2-b]-isoquinolines, revealing their potential as chemotherapeutic agents against cancer (González et al., 2007).
Chemical Reactivity and Mechanistic Insights
The chemical reactivity and mechanistic insights into the transformations of pyrazinoisoquinoline derivatives have been studied, providing a deeper understanding of their chemical behavior. Bernáth et al. (1986) performed stereochemical studies on saturated heterocycles, exploring N → O acyl migration and subsequent rearrangements, which are crucial for the synthesis of novel heterocyclic compounds (Bernáth et al., 1986).
Potential Therapeutic Applications
The exploration of pyrazinoisoquinoline derivatives for therapeutic applications has led to the identification of compounds with promising biological activities. For instance, Dai et al. (2017) developed novel Nrf2/ARE inducers bearing the pyrazino[2,1-a]isoquinolin scaffold, demonstrating potent in vitro efficacy and enhanced physicochemical properties for the treatment of oxidative stress-related diseases (Dai et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
(11bS)-1,2,3,6,7,11b-hexahydropyrazino[2,1-a]isoquinolin-4-one;(2S,3S)-2,3-dibenzoyloxybutanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O8.C12H14N2O/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;15-12-8-13-7-11-10-4-2-1-3-9(10)5-6-14(11)12/h1-10,13-14H,(H,19,20)(H,21,22);1-4,11,13H,5-8H2/t13-,14-;11-/m01/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTNMEYIXWLYTJ-MCTZVTBQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CNCC2=O)C3=CC=CC=C31.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2[C@H](CNCC2=O)C3=CC=CC=C31.C1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N2O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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